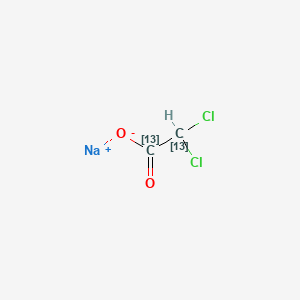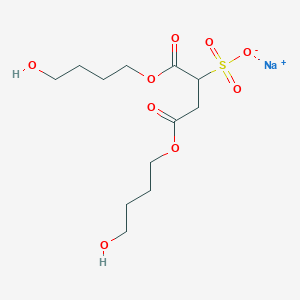![molecular formula C22H31NO2 B586875 (17beta)-4,17-dimethylandrosta-2,4-dieno[2,3-d]isoxazol-17-ol CAS No. 71507-21-6](/img/structure/B586875.png)
(17beta)-4,17-dimethylandrosta-2,4-dieno[2,3-d]isoxazol-17-ol
Descripción general
Descripción
(17beta)-4,17-dimethylandrosta-2,4-dieno[2,3-d]isoxazol-17-ol, also known by its CAS number 71507-21-6, is a chemical compound with the molecular formula C22H31NO2. It is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), which includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Análisis De Reacciones Químicas
(17beta)-4,17-dimethylandrosta-2,4-dieno[2,3-d]isoxazol-17-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
(17beta)-4,17-dimethylandrosta-2,4-dieno[2,3-d]isoxazol-17-ol has various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It may be used in biochemical assays and as a reference compound in biological studies.
Medicine: It could be investigated for potential therapeutic properties or as a precursor in drug synthesis.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (17beta)-4,17-dimethylandrosta-2,4-dieno[2,3-d]isoxazol-17-ol involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on its application and the biological system in which it is used. It may act by binding to specific receptors, inhibiting enzymes, or modulating signaling pathways.
Comparación Con Compuestos Similares
(17beta)-4,17-dimethylandrosta-2,4-dieno[2,3-d]isoxazol-17-ol can be compared with other similar compounds, such as:
Einecs 203-770-8:
Einecs 234-985-5:
Einecs 239-934-0:
Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and characteristics.
Propiedades
IUPAC Name |
(1S,2R,13R,14S,17S,18S)-2,9,17,18-tetramethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9-trien-17-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO2/c1-13-16-6-5-15-17(20(16,2)11-14-12-23-25-19(13)14)7-9-21(3)18(15)8-10-22(21,4)24/h12,15,17-18,24H,5-11H2,1-4H3/t15-,17+,18+,20+,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHNYFCTPITCHA-UCLRZGAKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC3C4CCC(C4(CCC3C2(CC5=C1ON=C5)C)C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2CC[C@H]3[C@@H]4CC[C@]([C@]4(CC[C@@H]3[C@]2(CC5=C1ON=C5)C)C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201174175 | |
| Record name | Androsta-2,4-dieno[2,3-d]isoxazol-17-ol, 4,17-dimethyl-, (17β)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201174175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71507-21-6 | |
| Record name | Androsta-2,4-dieno[2,3-d]isoxazol-17-ol, 4,17-dimethyl-, (17β)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71507-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (17beta)-4,17-Dimethylandrosta-2,4-dieno(2,3-d)isoxazol-17-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071507216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Androsta-2,4-dieno[2,3-d]isoxazol-17-ol, 4,17-dimethyl-, (17β)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201174175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (17β)-4,17-dimethylandrosta-2,4-dieno[2,3-d]isoxazol-17-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.691 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1,4-Dimethyloctahydro-1H-cyclopenta[b]pyrazine](/img/structure/B586811.png)

